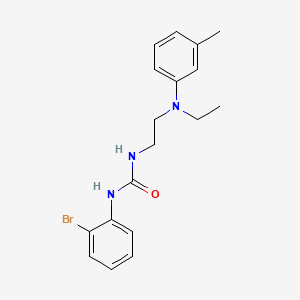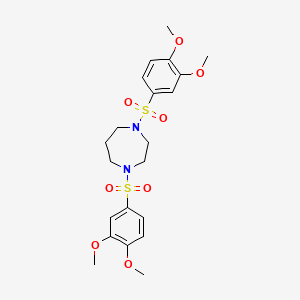![molecular formula C16H20N4O3 B1680910 2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol CAS No. 171927-40-5](/img/structure/B1680910.png)
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Vue d'ensemble
Description
SCH 51344 est un dérivé de la pyrazoloquinoléine identifié pour sa capacité à inhiber la transformation maligne induite par Ras. Il est connu pour son rôle dans le blocage du froncement de membrane induit par Ras/Rac et la prévention de la croissance indépendante de l'ancrage des fibroblastes transformés par des oncogènes .
Mécanisme D'action
Target of Action
SCH 51344, also known as Ras/Rac Transformation Blocker, SCH 51344, primarily targets the Ras and Rac proteins . These proteins play a crucial role in cell signaling pathways that control cell proliferation and differentiation .
Mode of Action
SCH 51344 is a cell-permeable pyrazoloquinoline compound that acts as an effective blocker of Ras-induced malignant transformation . It inhibits the Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The compound has been shown to have very little effect on the activities of proteins in the ERK pathway, suggesting that it inhibits Ras transformation by a novel mechanism .
Biochemical Pathways
SCH 51344 affects at least two signaling pathways: one regulating extracellular signal-regulated kinase (ERK) activation and the other controlling membrane ruffling formation . These two pathways appear to act synergistically to cause transformation .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
SCH 51344 inhibits Ras-induced malignant transformation and prevents anchorage-independent growth of oncogene-transformed fibroblasts . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . SCH 51344 was effective in inhibiting the anchorage-independent growth of Rat-2 fibroblast cells transformed by the three forms of oncogenic RAS and RAC V12 .
Action Environment
It is known that the compound is stable under freezing conditions and should be protected from light .
Analyse Biochimique
Biochemical Properties
SCH 51344 acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . It is also a potent MTH1 inhibitor . MTH1 (MutT homolog-1; NUDT1) is an oxidized purine nucleoside triphosphatase, which is part of the Nudix hydrolase family .
Cellular Effects
SCH 51344 reverts several key aspects of Ras transformation, such as morphological changes, actin filament organization, and anchorage-independent growth . It also inhibits Val-12 Ras-induced maturation of Xenopus oocytes . Furthermore, SCH 51344 is a potent inhibitor of the anchorage-independent growth of human tumor lines known to contain multiple genetic alterations in addition to activated Ras genes .
Molecular Mechanism
SCH 51344 inhibits Ras transformation by a novel mechanism and acts at a point either downstream or parallel to extracellular signal-regulated kinase-dependent Ras signaling pathway . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . Treatment of fibroblast cells with this compound had very little effect on RAS-mediated activation of ERK and JUN kinase activities .
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SCH 51344 implique la formation d'une structure centrale de pyrazoloquinoléine. Les étapes clés comprennent :
Formation du cycle pyrazole : Ceci est généralement réalisé par la réaction d'un dérivé d'hydrazine avec un β-cétoester.
Formation de la quinoléine : L'intermédiaire pyrazole est ensuite soumis à une cyclisation avec un aldéhyde ou une cétone approprié pour former le cycle quinoléine.
Méthodes de production industrielle
Les méthodes de production industrielle du SCH 51344 ne sont pas largement documentées. La synthèse suit probablement des étapes similaires à la synthèse en laboratoire, avec des optimisations pour le passage à l'échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
SCH 51344 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau de la pyrazoloquinoléine.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les nucléophiles sont utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyrazoloquinoléine, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
SCH 51344 a plusieurs applications de la recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de la transformation maligne induite par Ras et la prévention de la croissance indépendante de l'ancrage des cellules cancéreuses
Biologie cellulaire : SCH 51344 est utilisé pour étudier les voies de signalisation Ras/Rac et leur rôle dans la morphologie et la croissance cellulaires.
Développement de médicaments : Il sert de composé de tête pour développer de nouveaux agents anticancéreux ciblant les voies Ras/Rac.
Mécanisme d'action
SCH 51344 exerce ses effets en inhibant spécifiquement la voie de morphologie cellulaire dépendante de Ras/Rac. Il bloque le froncement de membrane induit par les formes activées de H-Ras, K-Ras, N-Ras et Rac. Le composé a peu d'effet sur les activités des protéines de la voie de la kinase régulée par le signal extracellulaire (ERK), ce qui suggère un nouveau mécanisme d'action .
Applications De Recherche Scientifique
SCH 51344 has several scientific research applications:
Cancer Research: It is used to study the inhibition of Ras-induced malignant transformation and the prevention of anchorage-independent growth of cancer cells
Cell Biology: SCH 51344 is employed to investigate the Ras/Rac signaling pathways and their role in cell morphology and growth.
Drug Development: It serves as a lead compound for developing new anticancer agents targeting the Ras/Rac pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs de KRAS G12C : Ces composés ciblent spécifiquement la mutation KRAS G12C.
Inhibiteurs de Rac : Des composés comme NSC23766 inhibent Rac1 en bloquant son interaction avec les facteurs d'échange de nucléotides guanine.
Unicité
SCH 51344 est unique dans sa capacité à inhiber la transformation maligne induite par Ras sans affecter significativement la voie ERK. Cette inhibition sélective en fait un outil précieux pour étudier la signalisation Ras/Rac et développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGXZZAORIRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433926 | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171927-40-5 | |
| Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)


